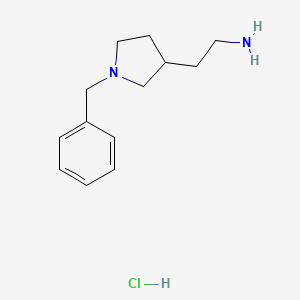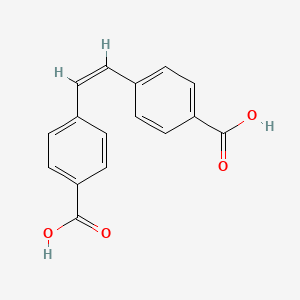
(TYR(ME)21)-NEUROPEPTIDE Y (HUMAN, RAT)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(TYR(ME)21)-NEUROPEPTIDE Y is a modified form of the neuropeptide Y, which is a 36-amino acid peptide neurotransmitter found in the brain and autonomic nervous system. It plays a significant role in various physiological processes, including regulation of energy balance, memory, and learning. The modification at the 21st position with a methylated tyrosine residue enhances its stability and bioactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (TYR(ME)21)-NEUROPEPTIDE Y typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The methylation of the tyrosine residue at the 21st position is achieved using specific methylating agents under controlled conditions.
Industrial Production Methods: Industrial production of (TYR(ME)21)-NEUROPEPTIDE Y involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is then lyophilized to obtain a stable powder form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: (TYR(ME)21)-NEUROPEPTIDE Y undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and tyrosine residues.
Reduction: Reduction reactions can occur at disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Specific amino acid derivatives and coupling reagents in SPPS.
Major Products:
Oxidation: Oxidized forms of the peptide with altered bioactivity.
Reduction: Reduced forms with potential changes in structure and function.
Substitution: Analog peptides with modified properties for research or therapeutic use.
Aplicaciones Científicas De Investigación
(TYR(ME)21)-NEUROPEPTIDE Y has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurophysiological processes and its potential as a biomarker for neurological diseases.
Medicine: Explored for therapeutic applications in conditions such as obesity, anxiety, and depression due to its regulatory effects on appetite and mood.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.
Mecanismo De Acción
(TYR(ME)21)-NEUROPEPTIDE Y exerts its effects by binding to neuropeptide Y receptors (Y1, Y2, Y4, and Y5) on the surface of target cells. This binding activates intracellular signaling pathways, including the inhibition of adenylate cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels. The downstream effects include modulation of neurotransmitter release, regulation of appetite, and influence on stress responses.
Comparación Con Compuestos Similares
Neuropeptide Y (Human, Rat): The unmodified form of the peptide with similar physiological roles but lower stability and bioactivity compared to (TYR(ME)21)-NEUROPEPTIDE Y.
Peptide YY: Another member of the pancreatic polypeptide family with overlapping functions but distinct receptor affinities.
Pancreatic Polypeptide: Shares structural similarities but has different physiological roles primarily related to digestive processes.
Uniqueness: (TYR(ME)21)-NEUROPEPTIDE Y is unique due to its enhanced stability and bioactivity resulting from the methylation of the tyrosine residue. This modification makes it a valuable tool in research and potential therapeutic applications, offering advantages over its unmodified counterparts.
Propiedades
Número CAS |
131256-74-1 |
|---|---|
Fórmula molecular |
C190H287N55O57S1 |
Peso molecular |
4285.71 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






